![molecular formula C18H20N2O2 B1392558 {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine CAS No. 1242910-27-5](/img/structure/B1392558.png)
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Overview
Description
This compound is also known as Methanone, 6-(aminomethyl)-2,3-dihydro-2-methyl-1H-indol-1-yl- . It has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 .
Molecular Structure Analysis
The molecular structure of amines is characterized by a nitrogen atom bonded to hydrogen atoms or alkyl groups. In the case of “{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine”, the nitrogen atom is bonded to a complex group that includes a methoxybenzoyl group and a dihydro-1H-indol-6-yl group .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2,3-dihydrofuran-3-one derivatives : A study explored the synthesis of 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-furan-2,3-dione and its reactions with primary amines, producing 1-substituted 2,3-dihydro-1Hpyrrol-3-ones (Üngören et al., 2004).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, incorporating the 1,3,4-thiadiazole core, showed significant DNA protective ability against oxidative damage and antimicrobial activity. Compounds with a 4-methoxyquinolin-2-yl group demonstrated notable cytotoxicity against cancer cell lines (Gür et al., 2020).
Antimicrobial Activities of Triazole Derivatives : New 1,2,4-triazole derivatives were synthesized, some of which showed good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Peptidoleukotriene Antagonists : Research on 1,6-Substituted and 3,5-substituted indoles containing acylamino and N-arylsulfonyl amide appendages revealed their potency as antagonists of peptidoleukotrienes LTD4 and LTE4, indicating potential therapeutic applications (Brown et al., 1992).
Intermediate for Pharmacological Properties : The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione provided a useful intermediate for creating disubstituted 1-(indolin-5-yl)methanamines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Antitumor Activity : Synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles revealed these compounds as a new class of antineoplastic agents, showing promise in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).
Conformationally Constrained Tryptophan Derivatives : Research on methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate and related compounds aimed at synthesizing conformationally constrained tryptophan analogues for peptide/peptoid conformation elucidation studies (Horwell et al., 1994).
Cholinesterase and Monoamine Oxidase Dual Inhibitor : N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was identified as a new dual inhibitor for cholinesterase and monoamine oxidase, indicating potential for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Antimitotic Agents and Tubulin Inhibitors : The 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole was identified as an antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death and suggesting its potential as an antimitotic agent (Romagnoli et al., 2008).
properties
IUPAC Name |
[6-(aminomethyl)-2-methyl-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-15-4-3-13(11-19)10-17(15)20(12)18(21)14-5-7-16(22-2)8-6-14/h3-8,10,12H,9,11,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGDBGDTVIYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C3=CC=C(C=C3)OC)C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



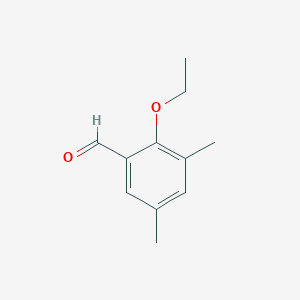

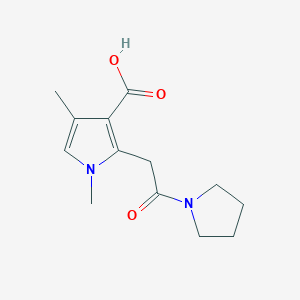
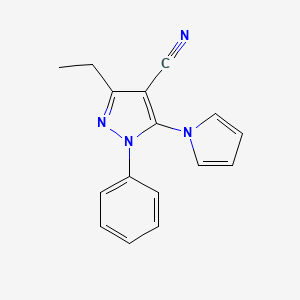
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
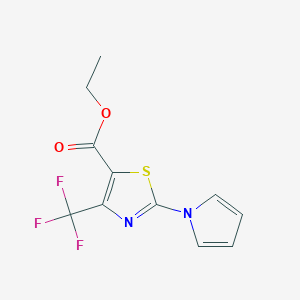
![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)
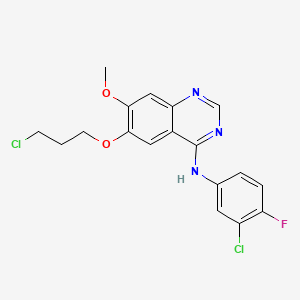
![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)
![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
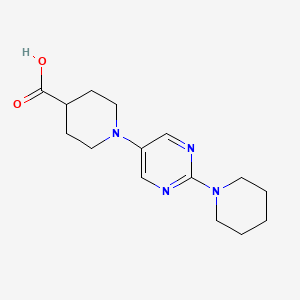
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)